4-Cyclohexylstyrene: Chemical Architecture, Synthesis, and Applications
4-Cyclohexylstyrene: Chemical Architecture, Synthesis, and Applications
Technical Whitepaper
Executive Summary
4-Cyclohexylstyrene (4-CHS) is a specialized styrenic monomer characterized by a bulky, aliphatic cyclohexyl ring attached to the para-position of the aromatic styrene core. This structural modification imparts significant thermal and electronic advantages over unsubstituted styrene.
For drug development professionals , 4-CHS serves as a critical intermediate for introducing the 4-cyclohexylphenyl motif—a validated bioisostere for the biphenyl group—improving metabolic stability and solubility in lipophilic pockets.
For materials scientists , the polymerized form, Poly(4-cyclohexylstyrene) (PCHS) , exhibits a glass transition temperature (
Molecular Architecture & Properties[1][2][3][4]
Chemical Identity
| Property | Data |
| IUPAC Name | 1-Cyclohexyl-4-ethenylbenzene |
| CAS Number | 13020-34-3 |
| Molecular Formula | |
| Molecular Weight | 186.29 g/mol |
| Appearance | Colorless liquid |
| Density | ~0.95 g/cm³ (Liquid) |
| Boiling Point | ~300°C (Predicted at 760 mmHg) |
Structural Analysis & Electronic Effects
The molecule consists of a vinyl group conjugated to a phenyl ring, which is substituted at the para position by a cyclohexyl ring.
-
Steric Bulk: The cyclohexyl group is significantly bulkier than a methyl or ethyl group. In the polymer form, this bulk restricts chain rotation, directly leading to a higher Glass Transition Temperature (
). -
Electronic Effect: The cyclohexyl group is a weak electron-donating alkyl group (inductive effect,
). It slightly activates the vinyl group toward cationic polymerization compared to unsubstituted styrene, though free-radical polymerization remains the dominant industrial route. -
Hydrophobicity: The aliphatic ring increases the lipophilicity (LogP > 5), reducing water absorption in resulting polymers—a critical feature for maintaining dielectric stability in humid environments.
Spectroscopic Profile (Predicted)
Researchers verifying the purity of synthesized 4-CHS should look for these characteristic
| Proton Environment | Chemical Shift ( | Multiplicity | Integration |
| Aromatic (Ortho to Vinyl) | 7.35 | Doublet | 2H |
| Aromatic (Meta to Vinyl) | 7.18 | Doublet | 2H |
| Vinyl ( | 6.70 | Doublet of Doublets | 1H |
| Vinyl ( | 5.72 | Doublet | 1H |
| Vinyl ( | 5.21 | Doublet | 1H |
| Cyclohexyl (Benzylic) | 2.50 | Multiplet | 1H |
| Cyclohexyl (Ring) | 1.20 – 1.90 | Multiplet Series | 10H |
Synthesis & Manufacturing Protocols
The synthesis of 4-Cyclohexylstyrene typically follows a classic 3-step organic transformation starting from cyclohexylbenzene or 4-cyclohexylacetophenone.
Synthetic Pathway (Graphviz Diagram)
Figure 1: Synthetic route from acetophenone precursor to polymer.
Detailed Experimental Protocol
Objective: Synthesis of 4-Cyclohexylstyrene from 4-Cyclohexylacetophenone.
Step 1: Reduction
-
Reagents: Dissolve 4-cyclohexylacetophenone (1.0 eq) in Methanol (0.5 M concentration).
-
Addition: Cool to 0°C. Slowly add Sodium Borohydride (
, 1.1 eq) in portions to avoid vigorous gas evolution. -
Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of ketone).
-
Workup: Quench with dilute HCl. Extract with Ethyl Acetate. Dry organic layer over
and concentrate to yield the crude alcohol 1-(4-cyclohexylphenyl)ethanol.
Step 2: Dehydration
-
Setup: Place the crude alcohol in a round-bottom flask equipped with a Dean-Stark trap (if using toluene azeotrope) or simple distillation setup for vacuum dehydration.
-
Catalyst: Add fused Potassium Bisulfate (
, 0.1 eq) or p-Toluenesulfonic acid (pTSA, catalytic amount). -
Reaction: Heat to 140-160°C under reduced pressure (vacuum). The product, 4-Cyclohexylstyrene, will distill over as it forms, preventing polymerization.
-
Purification: Redistill the collected oil under high vacuum. Add polymerization inhibitor (e.g., 4-tert-butylcatechol, 50 ppm) immediately to the receiving flask.
Polymerization & Materials Science
Polymer Properties
Poly(4-cyclohexylstyrene) (PCHS) is an amorphous thermoplastic.
| Property | Value (Approx.) | Significance |
| Glass Transition ( | ~145°C | Significantly higher than PS (100°C) and Poly(4-methylstyrene). The bulky cyclohexyl group hinders chain rotation. |
| Dielectric Constant ( | < 2.5 | Extremely low polarity makes it ideal for insulating layers in high-frequency circuits. |
| Water Absorption | < 0.05% | Hydrophobic nature prevents signal loss due to moisture in electronics. |
| Refractive Index | ~1.58 | Similar to polystyrene; suitable for optical waveguides. |
Application in Plastic Scintillators
Plastic scintillators convert ionizing radiation into light. Standard polystyrene (PS) or Polyvinyltoluene (PVT) are common bases.
-
Role of 4-CHS: Incorporating 4-cyclohexylstyrene increases the
of the scintillator matrix without quenching fluorescence. This allows the detector to operate in higher-temperature environments (e.g., downhole oil logging, space exploration) where standard PS scintillators would soften or deform.
Polymerization Mechanism (Graphviz Diagram)
Figure 2: Free radical polymerization mechanism for PCHS.
Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).
Storage Protocol:
-
Inhibitor: Must contain an inhibitor (TBC) to prevent spontaneous polymerization during storage.
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Nitrogen/Argon) if possible to prevent oxidation of the benzylic position.
References
-
PubChem. (n.d.). p-Cyclohexyl styrene (Compound).[1][2] National Library of Medicine. Retrieved from [Link]
-
Polymer Source. (n.d.). Poly(4-tert-butyl styrene) Properties. (Used as comparative analogue for Tg estimation). Retrieved from [Link][2]
